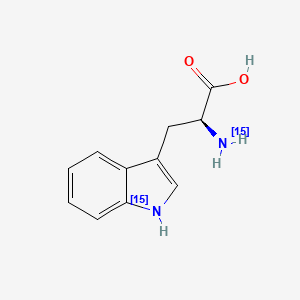

L-Tryptophan-15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(15N)azanyl-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1/i12+1,13+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVBCDIJIAJPQS-BGQAPUEUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C[15NH]2)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584319 | |

| Record name | L-(~15~N_2_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204634-20-8 | |

| Record name | L-(~15~N_2_)Tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is L-Tryptophan-15N2 and its chemical properties

An In-depth Technical Guide on the Core Chemical Properties, Experimental Applications, and Metabolic Significance of L-Tryptophan-15N2 for Researchers, Scientists, and Drug Development Professionals.

This compound is a stable isotope-labeled form of the essential amino acid L-tryptophan. In this isotopologue, the two nitrogen atoms present in the tryptophan molecule are replaced with the heavy isotope of nitrogen, ¹⁵N. This isotopic substitution makes this compound an invaluable tool in a wide range of research applications, particularly in the fields of metabolomics, proteomics, and drug development. Its chemical properties are nearly identical to those of its unlabeled counterpart, allowing it to be used as a tracer and an internal standard in complex biological systems without altering the biochemical processes under investigation.

Core Chemical Properties

This compound shares the same fundamental chemical structure as L-tryptophan, with the only difference being the isotopic composition of its nitrogen atoms. This subtle change, however, provides a distinct mass signature that can be readily detected by mass spectrometry and NMR spectroscopy.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₂¹⁵N₂O₂ | [1] |

| Molecular Weight | 206.21 g/mol | [1] |

| Exact Mass | 206.0839 g/mol | [2] |

| CAS Number | 204634-20-8 | [1] |

| Isotopic Purity | Typically ≥98% | [3] |

| Chemical Purity | Typically ≥98% | [3] |

| Appearance | Solid | |

| Solubility | Soluble in water |

Metabolic Significance and Signaling Pathways

L-tryptophan is a precursor to a variety of bioactive molecules with critical physiological roles. The metabolic fate of tryptophan can be traced using this compound, providing insights into the flux through its major metabolic pathways: the serotonin pathway and the kynurenine pathway.

-

Serotonin Pathway: A minor but crucial pathway where tryptophan is converted into the neurotransmitter serotonin (5-hydroxytryptamine) and the hormone melatonin. This pathway is central to the regulation of mood, sleep, and appetite.[4]

-

Kynurenine Pathway: This is the major route of tryptophan catabolism, accounting for over 95% of its degradation.[5] This pathway produces several neuroactive and immunomodulatory metabolites, including kynurenine, kynurenic acid, and quinolinic acid.[5]

References

- 1. Improvement of Tryptophan Analysis by Liquid Chromatography-Single Quadrupole Mass Spectrometry Through the Evaluation of Multiple Parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]

- 4. 13-Minute Comprehensive LC-MS/MS Analysis of Amino Acids in Plasma [restek.com]

- 5. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of L-Tryptophan-15N2 for Research Applications

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies for the synthesis and purification of doubly isotopically labeled L-Tryptophan-15N2, a critical tool in metabolic research, drug development, and advanced analytical studies.

Introduction

L-Tryptophan, an essential amino acid, is a precursor to a multitude of biologically vital compounds, including the neurotransmitter serotonin, the neurohormone melatonin, and nicotinamide adenine dinucleotide (NAD+).[1][2] The use of isotopically labeled L-Tryptophan, particularly this compound, where both nitrogen atoms are replaced with the stable isotope 15N, offers a powerful and unambiguous tool for tracing its metabolic fate in complex biological systems. This stable isotope labeling allows for precise quantification and pathway analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, avoiding the complications associated with radioactive tracers.[3]

This compound is invaluable for:

-

Metabolic Flux Analysis: Quantifying the flow of tryptophan through various metabolic pathways, such as the serotonin and kynurenine pathways.

-

Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of tryptophan-based drugs or drug candidates.

-

Proteomics: Serving as an internal standard for the accurate quantification of proteins and peptides in complex biological samples.

-

Structural Biology: Aiding in the structural elucidation of proteins and enzymes that bind tryptophan, using NMR techniques.

This technical guide details the primary synthesis strategies, purification protocols, and analytical methods for producing and characterizing high-purity this compound for research purposes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through a combination of chemical and enzymatic methods. The key is the initial synthesis of a doubly 15N-labeled indole precursor, which is then enzymatically coupled with serine to produce the final this compound product.

Proposed Chemical Synthesis of Indole-1,α-15N2

A plausible and efficient route to doubly 15N-labeled indole is through the Fischer indole synthesis, a well-established method for forming indoles from phenylhydrazines and carbonyl compounds.[4] The proposed workflow is outlined below.

Caption: Proposed chemical synthesis route for doubly 15N-labeled indole.

Experimental Protocol:

-

Synthesis of [15N]Aniline: This can be achieved through the reduction of nitrobenzene with a suitable reducing agent in the presence of a 15N source, such as [15N]ammonium chloride.

-

Synthesis of [15N]Phenylhydrazine: [15N]Aniline is diazotized with sodium nitrite in the presence of a strong acid, followed by reduction of the resulting diazonium salt to yield [15N]phenylhydrazine.

-

Fischer Indole Synthesis of Indole-1,α-15N2:

-

[15N]Phenylhydrazine is reacted with pyruvic acid in an acidic medium (e.g., sulfuric acid, polyphosphoric acid, or a Lewis acid like zinc chloride) to form the corresponding [15N]phenylhydrazone.[4]

-

The reaction mixture is heated to induce the[5][5]-sigmatropic rearrangement, followed by cyclization and elimination of [15N]ammonia to yield Indole-1,α-15N2-2-carboxylic acid.

-

The carboxylic acid group is then removed via decarboxylation by heating to yield the final Indole-1,α-15N2.

-

Enzymatic Synthesis of this compound

The final and stereospecific step in the synthesis is the enzymatic condensation of the synthesized Indole-1,α-15N2 with L-serine, catalyzed by the enzyme tryptophan synthase. This enzyme ensures the exclusive formation of the biologically active L-enantiomer.[6][7]

Caption: Enzymatic synthesis of this compound.

Experimental Protocol:

-

Enzyme Preparation: Tryptophan synthase can be obtained from various microbial sources, with Escherichia coli being a common choice. The enzyme can be used as a whole-cell catalyst or as a purified or partially purified enzyme preparation.[7]

-

Reaction Setup:

-

A reaction buffer is prepared, typically a phosphate buffer with a pH around 8.0.

-

L-serine and the synthesized Indole-1,α-15N2 are dissolved in the buffer.

-

The reaction is initiated by the addition of the tryptophan synthase preparation.

-

-

Incubation: The reaction mixture is incubated at a controlled temperature, typically between 30-37°C, for a period ranging from several hours to a full day, with gentle agitation.[8][9]

-

Monitoring: The progress of the reaction can be monitored by periodically taking aliquots and analyzing the formation of this compound using HPLC.

Quantitative Data Summary (Synthesis):

| Parameter | Method | Reported Value | Reference |

| Isotopic Enrichment (Precursor) | Biosynthesis of [1-15N] L-tryptophan | 98% 15N | [NA] |

| Enzymatic Reaction Yield | Tryptophan synthase from engineered E. coli | 81% | [NA] |

| Enzymatic Reaction Yield | Coupled reaction with tryptophan synthase and amino acid racemase | 91% (for DL-serine) | [9] |

Purification of this compound

Following the enzymatic synthesis, the crude this compound needs to be purified to remove unreacted starting materials, enzyme, and other byproducts. A multi-step purification protocol is generally employed to achieve high purity.

Caption: Multi-step purification process for this compound.

Experimental Protocols:

-

Removal of Insolubles: The reaction mixture is first centrifuged or filtered to remove microbial cells and any precipitated proteins.

-

Ion-Exchange Chromatography:

-

The clarified supernatant is loaded onto a cation-exchange chromatography column.

-

The column is washed with a low-salt buffer to remove unbound impurities.

-

This compound is then eluted using a buffer with a higher salt concentration or a different pH.

-

-

Decolorization: The eluate containing this compound can be treated with activated carbon to remove colored impurities. The mixture is stirred for a defined period and then filtered.[10]

-

Crystallization and Recrystallization:

-

The decolorized solution is concentrated under reduced pressure.

-

Crystallization is induced by cooling the concentrated solution.

-

For higher purity, the crystals can be collected and recrystallized. A particularly effective method involves recrystallization from water-containing acetic acid.[10] The crude tryptophan is dissolved in a heated mixture of acetic acid and water, insoluble materials are filtered off, and the filtrate is cooled to allow for the formation of pure crystals.[10]

-

Quantitative Data Summary (Purification):

| Parameter | Method | Reported Value | Reference |

| Purity | Recrystallization from water-containing acetic acid | 99.1% | [10] |

| Yield | Recrystallization from water-containing acetic acid | 93.4% | [10] |

| Purity | Purification from fermentation broth | >99% | [NA] |

| Overall Yield | Purification from fermentation broth | ~89% | [NA] |

Analytical Methods for Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the final this compound product.

Purity Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of this compound.

-

Method: Reversed-phase HPLC with a C18 column is commonly used.[11][12]

-

Mobile Phase: A typical mobile phase consists of a gradient of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent like acetonitrile.[12]

-

Detection: UV detection at approximately 280 nm (due to the indole ring) or fluorescence detection (excitation ~280 nm, emission ~360 nm) can be employed for high sensitivity.[11]

Isotopic Enrichment Analysis

Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (LC-MS), is the definitive method for determining the isotopic enrichment of this compound.[3]

-

Method: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured.

-

Analysis: The mass spectrum will show a distribution of isotopic peaks. For this compound, the molecular ion peak will be shifted by +2 mass units compared to unlabeled tryptophan. The relative intensities of the M, M+1, and M+2 peaks are used to calculate the percentage of isotopic enrichment.[3]

Applications in Research: Tracing Tryptophan Metabolism

This compound is a powerful tool for elucidating the dynamics of tryptophan metabolism, particularly its flux through the serotonin and kynurenine pathways.

Serotonin Pathway

The serotonin pathway is crucial for the synthesis of the neurotransmitter serotonin. By administering this compound and subsequently measuring the levels of 15N-labeled serotonin and its metabolites, researchers can quantify the rate of serotonin synthesis and turnover in various tissues.[1][13]

Caption: Tracing the serotonin synthesis pathway with this compound.

Kynurenine Pathway

The kynurenine pathway is the major catabolic route for tryptophan, leading to the production of several neuroactive and immunomodulatory metabolites, as well as NAD+.[14][15][16] Using this compound allows for the detailed investigation of this pathway's activity in health and disease.

Caption: Tracing the kynurenine metabolic pathway with this compound.

Conclusion

The synthesis and purification of high-purity this compound is a critical enabling technology for advanced research in the life sciences. The combined chemical and enzymatic synthesis approach, followed by a robust multi-step purification protocol, can yield a product of sufficient quality for the most demanding applications. The analytical techniques outlined in this guide are essential for ensuring the final product meets the necessary specifications for use in quantitative metabolic studies, drug development, and other research areas where precise and accurate tracing of tryptophan is required.

References

- 1. Serotonin Synthesis & Metabolism [sigmaaldrich.com]

- 2. Frontiers | Tryptophan Metabolic Pathways and Brain Serotonergic Activity: A Comparative Review [frontiersin.org]

- 3. almacgroup.com [almacgroup.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Schematic representation of the tryptophan metabolism pathway [pfocr.wikipathways.org]

- 6. US5776740A - Process for the preparation of L-tryptophan - Google Patents [patents.google.com]

- 7. academic.oup.com [academic.oup.com]

- 8. US4335209A - Process for preparation of L-tryptophan by enzyme - Google Patents [patents.google.com]

- 9. Enzymatic production of L-tryptophan from DL-serine and indole by a coupled reaction of tryptophan synthase and amino acid racemase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US5057615A - Process for purifying tryptophan - Google Patents [patents.google.com]

- 11. A simplified HPLC method for determination of tryptophan in some cereals and legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Serotonin - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]

L-Tryptophan-15N2: A Technical Guide to Isotopic Enrichment and Purity Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and methodologies for the analysis of L-Tryptophan-15N2, a critical isotopically labeled amino acid. This document details the analytical techniques for determining isotopic enrichment and chemical purity, outlines key metabolic pathways where this compound serves as a tracer, and provides detailed experimental protocols for its characterization.

Quantitative Data Summary

The isotopic enrichment and chemical purity of this compound are critical parameters for its use as an internal standard and tracer in research and drug development. The following tables summarize typical specifications for commercially available this compound and related isotopically labeled analogues.

Table 1: Isotopic Enrichment Specifications for L-Tryptophan

| Compound | Isotopic Purity (atom %) | Label | Manufacturer Example |

| This compound | ≥ 98% | ¹⁵N | Cambridge Isotope Laboratories[1] |

| L-Tryptophan (α-¹⁵N) | 95-99% | ¹⁵N | Cambridge Isotope Laboratories[2] |

| L-Tryptophan-¹³C₁₁,¹⁵N₂ | ≥ 99% ¹³C; ≥ 98% ¹⁵N | ¹³C, ¹⁵N | Sigma-Aldrich[3] |

| L-Tryptophan-¹³C₁₁,¹⁵N₂ | 99% ¹³C; 99% ¹⁵N | ¹³C, ¹⁵N | Cambridge Isotope Laboratories[4] |

Table 2: Chemical Purity and Physical Properties of L-Tryptophan

| Parameter | Specification | Method | Reference Example |

| Chemical Purity | |||

| Assay (Titration) | ≥ 98.5% | Titration | Spectrum Chemical[5] |

| Purity (LCMS) | 99.20% | LC-MS | MedChemExpress[6] |

| Purity (CP) | ≥ 98% | Not Specified | Sigma-Aldrich[3] |

| Physical Properties | |||

| Appearance | White to off-white solid/crystals | Visual | MedChemExpress, Xinjiang Fufeng Biotechnologies[6][7] |

| pH (1% solution) | 5.0 - 7.0 | pH meter | Xinjiang Fufeng Biotechnologies[7] |

| Loss on Drying | ≤ 1.0% | Gravimetric | Xinjiang Fufeng Biotechnologies[7] |

| Residue on Ignition | ≤ 1.0% | Gravimetric | Xinjiang Fufeng Biotechnologies[7] |

Experimental Protocols

Accurate determination of isotopic enrichment and chemical purity is paramount. The following sections provide detailed methodologies for the analysis of this compound.

Chemical Purity Analysis by Ultra-Performance Liquid Chromatography (UPLC)

This method is suitable for determining the chemical purity of this compound by separating it from potential impurities. The use of pre-column derivatization with a reagent such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) enhances sensitivity and chromatographic performance.[8]

Experimental Workflow for UPLC Purity Analysis

Caption: Workflow for UPLC-based purity analysis of this compound.

Protocol:

-

Standard and Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound standard and dissolve in 10 mL of 0.1 M HCl to create a stock solution.

-

Prepare a series of calibration standards by diluting the stock solution with 0.1 M HCl.

-

Dissolve the this compound sample to be tested in 0.1 M HCl to a similar concentration as the highest calibration standard.

-

-

Derivatization (using Waters AccQ•Tag™ Chemistry as an example[8]):

-

To 10 µL of each standard and sample solution, add 70 µL of borate buffer.

-

Add 20 µL of reconstituted AQC reagent, vortex immediately, and let stand for 1 minute at room temperature.

-

Heat the mixture at 55 °C for 10 minutes.

-

-

UPLC Conditions:

-

Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm.[8]

-

Mobile Phase A: Aqueous buffer (e.g., acetate or phosphate based, commercially available pre-mixed eluents are recommended for consistency).

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient suitable for separating amino acids (refer to instrument/method manual for specific gradient profiles). A typical run time is under 10 minutes.[8]

-

Flow Rate: Approximately 0.4 - 0.7 mL/min.

-

Column Temperature: 45 - 55 °C.

-

Injection Volume: 1 - 5 µL.

-

Detection: UV at 260 nm or Fluorescence detector (Excitation: 280 nm, Emission: 360 nm for native tryptophan fluorescence, or as specified by the derivatization agent manufacturer).[10]

-

Data Analysis and Purity Calculation:

-

Integrate the peak area of this compound and any impurity peaks in the chromatogram.

-

Calculate the chemical purity as a percentage of the main peak area relative to the total area of all peaks.

-

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for determining the isotopic enrichment of ¹⁵N in amino acids.[11][12] This requires derivatization to increase the volatility of the amino acid.

Experimental Workflow for GC-MS Isotopic Enrichment Analysis

Caption: Workflow for GC-MS based isotopic enrichment analysis of this compound.

Protocol:

-

Sample Preparation:

-

Ensure the this compound sample is dry. A lyophilizer or vacuum centrifuge can be used.

-

-

Derivatization (Silylation with MTBSTFA): [11]

-

To the dried sample in a reaction vial, add 50 µL of acetonitrile and 50 µL of N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).

-

Tightly cap the vial and heat at 90 °C for 2 hours.

-

Cool the sample to room temperature before analysis.

-

-

GC-MS Conditions:

-

System: Agilent GC/MSD or equivalent.

-

Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or similar non-polar column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

MS Mode: Selected Ion Monitoring (SIM) to monitor the molecular ions or characteristic fragments of the unlabeled (M+0) and labeled (M+2) L-Tryptophan derivative. For the TBDMS derivative of tryptophan, monitor the [M-57]+ fragment cluster.

-

-

Isotopic Enrichment Calculation:

-

The isotopic enrichment (IE) in atom percent excess (APE) is calculated from the measured intensities of the labeled (I_labeled) and unlabeled (I_unlabeled) ions.

-

The mole ratio (R) is calculated as: R = I_labeled / (I_labeled + I_unlabeled).

-

The APE is then calculated by subtracting the natural abundance of the ¹⁵N isotope (approximately 0.37%).

-

Software can be used to compare the empirical isotopic profile against theoretical profiles to determine the best fit for the enrichment percentage.[13]

-

Purity and Isotopic Enrichment Analysis by Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[14][15] It can also be used to confirm isotopic labeling.

Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of the this compound sample (e.g., 10 mg).

-

Accurately weigh a known amount of a certified internal standard (IS) with a known purity (e.g., maleic acid, 1 mg). The IS should have resonances that do not overlap with the analyte signals.[16]

-

Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., D₂O with a small amount of NaOH to reach a pH of ~12 to improve signal separation for aromatic amino acids).[17]

-

-

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Solvent: D₂O or other suitable deuterated solvent.

-

Parameters for Quantitative Analysis:

-

A long relaxation delay (D1) is crucial for accurate quantification (at least 5 times the longest T₁ of the signals of interest).

-

Use a calibrated 90° pulse.

-

Acquire the spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[14]

-

-

-

Data Analysis and Purity Calculation:

-

Process the spectrum with appropriate phasing and baseline correction.

-

Integrate a well-resolved signal from this compound and a signal from the internal standard.

-

The purity of the this compound can be calculated using the following formula:[14]

-

Purity_x (%) = (I_x / I_cal) * (N_cal / N_x) * (M_x / M_cal) * (W_cal / W_x) * Purity_cal (%)

-

Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, W = weight, P = purity, x = analyte (this compound), and cal = internal standard.

-

-

-

¹⁵N Enrichment Confirmation:

-

Acquire a ¹H-¹⁵N HSQC spectrum. The presence of cross-peaks corresponding to the ¹⁵N-labeled nitrogen atoms in the tryptophan molecule confirms the isotopic labeling. The absence of signals at the expected positions for ¹⁴N-tryptophan (or significantly reduced intensity) indicates high isotopic enrichment.[18]

-

Signaling and Metabolic Pathways

L-Tryptophan is a precursor to several critical bioactive molecules. This compound is an invaluable tool for tracing the flux through these pathways in metabolic studies.

Serotonin and Melatonin Biosynthesis Pathway

A minor but highly significant metabolic route for tryptophan is its conversion to the neurotransmitter serotonin and the hormone melatonin.

Caption: Biosynthesis of Serotonin and Melatonin from L-Tryptophan.

Kynurenine Pathway

The major catabolic route for tryptophan is the kynurenine pathway, which leads to the production of nicotinamide adenine dinucleotide (NAD+) and several neuroactive metabolites.

Caption: The Kynurenine Pathway of L-Tryptophan metabolism.

References

- 1. L-Tryptophan (¹âµNâ, 98%) - Cambridge Isotope Laboratories, NLM-800-0.25 [isotope.com]

- 2. L-Tryptophan (α-¹âµN, 95-99%) - Cambridge Isotope Laboratories, NLM-1695-0.1 [isotope.com]

- 3. L- Tryptophan-13C11,15N2 = 99atom , = 98 CP 202406-50-6 [sigmaaldrich.com]

- 4. L-Tryptophan (¹³Cââ, 99%; ¹âµNâ, 99%) - Cambridge Isotope Laboratories, CNLM-2475-H-0.1 [isotope.com]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. scribd.com [scribd.com]

- 8. waters.com [waters.com]

- 9. lcms.cz [lcms.cz]

- 10. chempep.com [chempep.com]

- 11. benchchem.com [benchchem.com]

- 12. Measurement of 15N enrichment in multiple amino acids and urea in a single analysis by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ckisotopes.com [ckisotopes.com]

- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 15. emerypharma.com [emerypharma.com]

- 16. Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Applications of 15N-Labeled Tryptophan in Metabolic Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, serves as a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites vital for physiological and neurological functions. The metabolic fate of tryptophan is primarily directed down two major pathways: the serotonin pathway, which leads to the production of the neurotransmitter serotonin and the hormone melatonin, and the kynurenine pathway, which accounts for the majority of tryptophan catabolism and generates metabolites involved in inflammation, immune response, and neurotransmission.[1][2][3] Understanding the intricate regulation and flux through these pathways is paramount in elucidating the pathophysiology of numerous diseases, including neurodegenerative disorders, cancer, and metabolic syndromes.[4]

Stable isotope labeling, particularly with 15N, offers a powerful and safe methodology for tracing the metabolic fate of tryptophan in vivo and in vitro.[5] By introducing 15N-labeled tryptophan into a biological system, researchers can accurately track the incorporation of the heavy isotope into downstream metabolites. This enables the precise measurement of metabolic fluxes, pathway activities, and metabolite turnover rates, providing unparalleled insights into the dynamic regulation of tryptophan metabolism.[6][7] This technical guide provides a comprehensive overview of the applications of 15N-labeled tryptophan in metabolic research, with a focus on experimental protocols, data presentation, and the visualization of key pathways and workflows.

Core Applications of 15N-Labeled Tryptophan

The use of 15N-labeled tryptophan is instrumental in several key areas of metabolic research:

-

Metabolic Flux Analysis (MFA): Quantifying the rate of conversion of tryptophan into its various metabolites, providing a dynamic view of pathway activity.[5][7]

-

Pathway Elucidation: Tracing the flow of nitrogen from tryptophan to downstream products to confirm and discover metabolic routes.

-

Enzyme Activity Assessment: The ratio of 15N-labeled kynurenine to 15N-labeled tryptophan can serve as an indicator of the activity of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzymes of the kynurenine pathway.[4][8]

-

Neurotransmitter Synthesis Rate: Measuring the rate of serotonin synthesis by monitoring the appearance of 15N-labeled serotonin and its metabolites.[9][10][11]

-

Biomarker Discovery: Identifying changes in tryptophan metabolism associated with disease states by comparing metabolite profiles and fluxes in healthy versus diseased subjects.

Data Presentation: Quantitative Analysis of Tryptophan Metabolism

The following tables summarize quantitative data from studies utilizing stable isotope-labeled tryptophan to investigate its metabolism. These tables provide a structured overview of metabolite concentrations and flux rates, facilitating comparison across different studies and conditions.

Table 1: Plasma Concentrations of Tryptophan and Kynurenine Pathway Metabolites

| Metabolite | Concentration in Healthy Controls (µM) | Concentration in Depressed Patients (µM) | Reference |

| Tryptophan | 60.3 ± 10.5 | 52.7 (44.9–65.6) | [12][13] |

| Kynurenine | 2.1 ± 0.5 | 2.94 (2.29–4.38) | [12][13] |

| Kynurenic Acid | 0.04 ± 0.01 | 0.043 (0.031–0.060) | [12][13] |

| Anthranilic Acid | 0.09 ± 0.03 | 0.019 (0.014–0.027) | [12][13] |

| 3-Hydroxykynurenine | 0.03 ± 0.01 | - | [12] |

| Xanthurenic Acid | 0.02 ± 0.01 | 0.0077 (0.0048–0.0134) | [12][13] |

| Quinolinic Acid | 0.3 ± 0.1 | - | [12] |

| Ratio | |||

| Kynurenine/Tryptophan | 0.035 ± 0.008 | - | [12] |

Data are presented as mean ± standard deviation or median (interquartile range).

Table 2: Serotonin Pathway Metabolite Concentrations in Plasma

| Metabolite | Concentration in Healthy Controls | Concentration in Type 2 Diabetes Mellitus Patients | Reference |

| 5-Hydroxytryptophan | Lower than T2DM patients | Higher than controls | [14] |

| Serotonin | - | - | |

| 5-Hydroxyindoleacetic Acid (5-HIAA) | Lower than T2DM patients | Higher in patients with lower tryptophan levels | [14] |

Specific concentrations were not provided in the source, only relative comparisons.

Experimental Protocols

Detailed methodologies are crucial for the successful application of 15N-labeled tryptophan in metabolic research. The following sections outline key experimental protocols for sample preparation and analysis using mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry-Based Analysis (LC-MS/MS and GC-MS)

Mass spectrometry is a highly sensitive and specific technique for quantifying 15N-labeled tryptophan and its metabolites.

1. Sample Preparation

-

Plasma/Serum:

-

Thaw frozen samples on ice.

-

To 100 µL of plasma or serum, add an internal standard solution containing 15N-labeled analogs of the analytes of interest.

-

Precipitate proteins by adding a threefold volume of a cold organic solvent (e.g., acetonitrile or methanol).[15]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable solvent (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.[16]

-

-

Tissue:

-

Immediately freeze-clamp tissue samples in liquid nitrogen to quench metabolic activity.

-

Homogenize the frozen tissue in a cold extraction solvent (e.g., 80% methanol).

-

Follow steps 3-7 from the plasma/serum protocol.

-

2. Derivatization for GC-MS Analysis (Optional but often necessary for volatility)

For GC-MS analysis, polar metabolites like amino acids often require derivatization to increase their volatility.

-

Silylation:

-

Ensure the dried extract is completely moisture-free.

-

Add a silylating agent, such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), and a solvent like acetonitrile.[17]

-

Heat the mixture (e.g., at 100°C for 4 hours) to facilitate the reaction.[17]

-

After cooling, the sample is ready for GC-MS injection.

-

-

Acylation/Esterification:

3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used for tryptophan and its metabolites.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, monitoring specific precursor-to-product ion transitions for both the native and 15N-labeled analytes.[13]

-

4. GC-MS Analysis

-

Chromatographic Separation:

-

Column: A capillary column suitable for separating derivatized amino acids (e.g., Chirasil-L-Val for chiral separation).[18]

-

-

Mass Spectrometry Detection:

-

Ionization: Electron Ionization (EI) is commonly used.

-

Detection Mode: Selected Ion Monitoring (SIM) is employed to detect and quantify the characteristic ions of the derivatized analytes.[18]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Analysis

NMR spectroscopy is a powerful non-destructive technique that can provide detailed structural information and quantification of metabolites.

1. Sample Preparation

-

Extraction:

-

Follow the same extraction procedure as for mass spectrometry to obtain a polar metabolite extract.

-

-

Sample Formulation:

-

Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D2O) to a final volume of approximately 500 µL.

-

Adjust the pH to a physiological range (e.g., 7.0).

-

Add a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TSP) for chemical shift referencing and quantification.[20]

-

Transfer the sample to a 5 mm NMR tube.

-

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) is recommended for better sensitivity and resolution.[21]

-

Experiments:

-

1D 1H NMR: Provides an overview of the metabolome.

-

2D 1H-15N HSQC (Heteronuclear Single Quantum Coherence): A key experiment for detecting 15N-labeled compounds. It correlates the proton signal with the directly attached 15N nucleus, allowing for the specific detection and quantification of 15N-tryptophan and its metabolites.[1]

-

-

Key Parameters:

-

Temperature: Maintain a constant temperature (e.g., 25°C or 37°C) for sample stability.

-

Water Suppression: Implement a water suppression pulse sequence to attenuate the large water signal in aqueous samples.[20]

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways of tryptophan and a typical experimental workflow for 15N-labeled tryptophan tracing studies.

Conclusion

15N-labeled tryptophan is an indispensable tool in modern metabolic research, providing a dynamic and quantitative understanding of its complex metabolic network. The methodologies outlined in this guide, from detailed experimental protocols for mass spectrometry and NMR to the structured presentation of quantitative data, offer a robust framework for researchers and drug development professionals. By leveraging these techniques, the scientific community can continue to unravel the intricate roles of tryptophan metabolism in health and disease, paving the way for novel diagnostic and therapeutic strategies. The ability to trace the flux of tryptophan through the serotonin and kynurenine pathways provides critical insights into the biochemical underpinnings of a wide array of pathological conditions, underscoring the significance of stable isotope tracing in advancing biomedical science.

References

- 1. Detection of open and closed conformations of tryptophan synthase by 15N-heteronuclear single-quantum coherence nuclear magnetic resonance of bound 1-15N-L-tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Plasma [Kynurenine]/[Tryptophan] Ratio and Indoleamine 2,3-Dioxygenase: Time for Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]

- 6. benchchem.com [benchchem.com]

- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chromatographic analysis of tryptophan metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The regional rate of serotonin synthesis estimated by the alpha-methyl-tryptophan method in rat brain from a single time point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Serotonin synthesis and release in brain slices: independence of tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tryptophan metabolite concentrations in depressed patients before and after electroconvulsive therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel Liquid Chromatography–Tandem Mass Spectrometry Method to Quantify Tryptophan and Its Major Metabolites in Serum to Support Biomarker Studies in Patients with Cancer Undergoing Immunotherapy | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of Tryptophan and Its Major Metabolites in Fluid from the Anterior Chamber of the Eye in Diabetic Patients with Cataract by Liquid Chromotography Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. merckmillipore.com [merckmillipore.com]

- 18. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. LC–MS/MS-based quantification of tryptophan, kynurenine, and kynurenic acid in human placental, fetal membranes, and umbilical cord samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Identification of L-Tryptophan by down-field 1H MRS: A precursor for brain NAD+ and Serotonin syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nva.sikt.no [nva.sikt.no]

L-Tryptophan-¹⁵N₂ as a Tracer for Serotonin Synthesis Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a critical monoamine neurotransmitter, plays a pivotal role in a vast array of physiological and psychological processes, including mood regulation, sleep, appetite, and cognition. Dysregulation of the serotonergic system is implicated in numerous neuropsychiatric disorders, making the in vivo quantification of serotonin synthesis a crucial area of research for understanding disease pathophysiology and for the development of novel therapeutics. Stable isotope labeling, utilizing compounds such as L-Tryptophan-¹⁵N₂, offers a powerful and safe methodology for dynamically tracing the synthesis of serotonin in living organisms. This technical guide provides a comprehensive overview of the use of L-Tryptophan-¹⁵N₂ as a tracer for serotonin synthesis studies, detailing experimental protocols, data presentation, and visualization of key pathways and workflows.

Serotonin Synthesis Pathway

The biosynthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process.[1] First, L-tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by the enzyme tryptophan hydroxylase (TPH), which is the rate-limiting step in this pathway.[1] Subsequently, 5-HTP is decarboxylated by aromatic L-amino acid decarboxylase (AADC) to form serotonin.[1] L-Tryptophan-¹⁵N₂, when introduced into the system, follows this same pathway, resulting in the formation of ¹⁵N₂-labeled serotonin. By measuring the rate of incorporation of the stable isotope from the precursor to the final product, researchers can accurately quantify the rate of serotonin synthesis.

Caption: Serotonin biosynthesis pathway from L-Tryptophan-¹⁵N₂.

Experimental Protocols

L-Tryptophan-¹⁵N₂ Administration

The administration of the L-Tryptophan-¹⁵N₂ tracer can be performed through various routes, with oral and intravenous infusion being the most common. The choice of administration route and dosage depends on the research question, the biological system under investigation (e.g., human, rodent), and the desired tracer kinetics.

Table 1: L-Tryptophan-¹⁵N₂ Administration Parameters

| Parameter | Human Studies | Animal (Rodent) Studies |

| Administration Route | Oral or Intravenous (IV) Infusion | Oral Gavage or Intraperitoneal (IP) / IV Injection |

| Dosage Range | 1-5 mg/kg body weight | 50-300 mg/kg body weight |

| Vehicle/Solvent | Saline solution for IV, water or juice for oral | Saline or appropriate buffered solution |

Sample Collection

The timing of sample collection is critical for accurately capturing the dynamics of serotonin synthesis. Blood (plasma or whole blood) and brain tissue are the most common matrices for analysis.

Table 2: Sample Collection Time Points Post-Tracer Administration

| Time Point | Rationale | Sample Type |

| Baseline (Pre-dose) | To determine endogenous, unlabeled analyte levels. | Blood, Brain Tissue |

| 15, 30, 60, 90, 120 minutes | To capture the initial rise in labeled precursor and product. | Blood |

| 4, 6, 8, 12, 24 hours | To monitor the peak and subsequent decline of labeled serotonin. | Blood, Brain Tissue |

Sample Preparation for Mass Spectrometry Analysis

Proper sample preparation is crucial to remove interfering substances and to concentrate the analytes of interest. The following is a general protocol for the extraction of serotonin from brain tissue.

-

Homogenization: Brain tissue is homogenized in an ice-cold solution, typically 0.1 M perchloric acid, to precipitate proteins and stabilize the analytes.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g) at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: The resulting supernatant, containing serotonin and its metabolites, is carefully collected.

-

Solid-Phase Extraction (SPE) (Optional): For cleaner samples and increased sensitivity, the supernatant can be passed through a C18 SPE cartridge. The cartridge is washed, and the analytes are then eluted with an appropriate solvent (e.g., methanol).

-

Drying and Reconstitution: The final extract is dried under a stream of nitrogen and reconstituted in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS is the gold standard for the sensitive and specific quantification of labeled and unlabeled serotonin.

Table 3: Illustrative LC-MS/MS Parameters for Serotonin Analysis

| Parameter | Setting |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | A linear gradient from 5% to 95% B over several minutes |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions (Q1/Q3) | Serotonin (unlabeled): m/z 177 -> 160¹⁵N₂-Serotonin: m/z 179 -> 162 |

| Internal Standard | Serotonin-d4 (m/z 181 -> 164) |

Data Presentation

The quantitative data obtained from these studies should be presented in a clear and structured format to allow for easy interpretation and comparison across different experimental conditions.

Table 4: Example of Quantitative Data from an L-Tryptophan-¹⁵N₂ Tracer Study in Rodent Brain

| Time Post-Dose (hours) | ¹⁵N₂-Tryptophan (ng/g tissue) | ¹⁵N₂-Serotonin (ng/g tissue) | Serotonin Synthesis Rate (pmol/g/hr) |

| 1 | 150.2 ± 12.5 | 5.8 ± 0.7 | 32.5 ± 4.1 |

| 4 | 85.6 ± 9.1 | 18.3 ± 2.2 | 25.8 ± 3.5 |

| 8 | 32.1 ± 4.5 | 12.1 ± 1.8 | 15.2 ± 2.9 |

| 24 | 5.3 ± 1.2 | 3.5 ± 0.6 | 4.1 ± 1.0 |

Experimental Workflow

The overall workflow for a stable isotope tracer study of serotonin synthesis involves several key stages, from experimental design to data analysis.

Caption: General experimental workflow for a stable isotope tracer study.

Conclusion

The use of L-Tryptophan-¹⁵N₂ as a tracer provides a robust and reliable method for the in vivo quantification of serotonin synthesis. This technical guide outlines the core principles and methodologies required to design and execute such studies, from the initial experimental design to the final data interpretation. By employing these techniques, researchers can gain valuable insights into the dynamic regulation of the serotonergic system in both health and disease, ultimately paving the way for the development of more effective therapeutic strategies for a range of neurological and psychiatric disorders.

References

Understanding Protein Turnover with L-Tryptophan-15N2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein turnover, the continuous synthesis and degradation of proteins, is a fundamental process in all living organisms, maintaining cellular homeostasis and enabling adaptation to internal and external stimuli. Dysregulation of protein turnover is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, the accurate measurement of protein turnover rates is crucial for understanding disease pathogenesis and for the development of novel therapeutics.

Stable isotope labeling with amino acids, coupled with mass spectrometry, has emerged as a powerful technique for quantifying protein dynamics.[1][2][3] Among the various stable isotope-labeled amino acids, L-Tryptophan-15N2 offers a precise tool for these investigations. L-Tryptophan is an essential amino acid, meaning the body cannot synthesize it, and it must be obtained from the diet.[4][5] This characteristic makes this compound an excellent tracer for monitoring protein synthesis, as its incorporation into newly synthesized proteins directly reflects this process.[6][7] This guide provides an in-depth overview of the principles, experimental protocols, and data analysis for studying protein turnover using this compound.

Principle of the Method

The core principle involves the introduction of this compound, a "heavy" version of tryptophan, into a biological system (cell culture or in vivo).[8] This labeled tryptophan is then incorporated into newly synthesized proteins. Over time, the proportion of "heavy" to "light" (unlabeled) tryptophan within a specific protein or the entire proteome is measured using mass spectrometry.[8][9] By tracking the rate of incorporation of the heavy isotope, the protein synthesis rate can be determined. Conversely, by monitoring the decay of the labeled protein after a chase period with unlabeled tryptophan, the degradation rate can be calculated.[10]

The mass shift resulting from the two 15N atoms in this compound allows for the clear differentiation between pre-existing ("light") and newly synthesized ("heavy") proteins by a mass spectrometer.[11] This enables the calculation of the fractional synthesis rate (FSR) and the fractional degradation rate (FDR) of individual proteins.

Experimental Workflow

The general workflow for a protein turnover study using this compound involves several key stages, from labeling to data analysis.

Detailed Experimental Protocols

In Vitro Labeling (Cell Culture)

This protocol is adapted from stable isotope labeling by amino acids in cell culture (SILAC) methodologies.[12][13]

1. Cell Culture and Labeling:

-

Culture cells in a custom-formulated medium lacking tryptophan.

-

For the "heavy" condition, supplement the medium with this compound (e.g., at a final concentration of 20 mg/L). For the "light" control, use an equivalent amount of unlabeled L-Tryptophan.

-

Allow cells to grow for a sufficient duration to ensure incorporation of the labeled amino acid into the proteome. For pulse experiments, introduce the labeled medium for specific time intervals (e.g., 0, 6, 12, 24, 48 hours).

2. Cell Lysis and Protein Extraction:

-

Harvest cells at designated time points.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the total protein concentration using a standard method like the Bradford assay.[14]

3. Protein Digestion:

-

Take a defined amount of protein (e.g., 50-100 µg) from each time point.

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).

-

Digest the proteins into peptides using a protease such as trypsin overnight at 37°C.

4. Peptide Desalting:

-

Purify and concentrate the peptides using a C18 StageTip or a similar solid-phase extraction method to remove salts and other contaminants that could interfere with mass spectrometry analysis.

In Vivo Labeling (Animal Models)

This protocol is based on stable isotope labeling in mammals (SILAM) approaches.[15]

1. Animal Diet and Labeling:

-

Acclimatize animals to a custom diet.

-

For the labeling phase, provide the animals with a diet where the standard tryptophan is replaced with this compound. The amount and duration will depend on the specific animal model and the turnover rates of the proteins of interest.

-

For pulse-chase experiments, switch the animals back to the standard diet after a defined labeling period.[10]

2. Tissue Collection and Homogenization:

-

Collect tissue samples at various time points during the labeling and chase periods.

-

Immediately snap-freeze the tissues in liquid nitrogen to halt metabolic activity.

-

Homogenize the tissues in a suitable lysis buffer.

3. Protein Extraction, Quantification, and Digestion:

-

Follow similar procedures as outlined for the in vitro protocol (steps 2-4).

Mass Spectrometry and Data Analysis

1. LC-MS/MS Analysis:

-

Analyze the desalted peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS). The LC system separates the complex peptide mixture over time, and the mass spectrometer identifies and quantifies the peptides.

2. Data Processing and Quantification:

-

Utilize specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify the peptides and proteins from the MS/MS spectra.

-

The software will also quantify the relative abundance of the "heavy" (15N-labeled) and "light" (14N) isotopic envelopes for each peptide.

3. Calculation of Protein Turnover:

-

The fractional synthesis rate (FSR) is calculated based on the rate of incorporation of this compound over time. This can be modeled using an exponential curve.

-

The relative isotope abundance (RIA), which is the ratio of the intensity of the heavy isotope peaks to the sum of all isotopic peaks, is a key parameter in these calculations.[1]

-

For pulse-chase experiments, the degradation rate can be determined by the rate of disappearance of the "heavy" signal.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from protein turnover studies using this compound. The values presented are illustrative and will vary depending on the specific protein, cell type, or tissue, and experimental conditions.

Table 1: Illustrative Fractional Synthesis Rates (FSR) in Cell Culture

| Protein | Cell Line | FSR (%/hour) |

| Actin, cytoplasmic 1 | HeLa | 1.5 |

| GAPDH | HEK293 | 2.1 |

| Histone H3.1 | Jurkat | 0.8 |

| Ribosomal protein S6 | A549 | 3.5 |

Table 2: Illustrative Protein Half-Lives in Mouse Tissues

| Protein | Tissue | Half-life (days) |

| Albumin | Liver | 2.5 |

| Myosin-7 | Heart | 5.9 |

| Neurofilament light | Brain | 15.2 |

| Collagen alpha-1(I) | Skin | 50.0 |

Signaling Pathways and Logical Relationships

Understanding how signaling pathways influence protein turnover is a key application of this technique. For example, the mTOR pathway is a central regulator of protein synthesis.

Applications in Drug Development

The use of this compound to measure protein turnover has significant applications in the pharmaceutical industry.

-

Target Engagement and Mechanism of Action: By measuring changes in the turnover of a target protein or its downstream effectors upon drug treatment, researchers can confirm target engagement and elucidate the drug's mechanism of action.

-

Pharmacodynamics: Tracking protein turnover rates can serve as a sensitive pharmacodynamic biomarker, providing insights into the dose-dependent and time-dependent effects of a drug.

-

Disease Modeling: This technique allows for the characterization of protein dynamics in preclinical disease models, helping to identify dysregulated pathways that can be targeted for therapeutic intervention.

-

Toxicology: Alterations in the turnover of specific proteins can be early indicators of drug-induced toxicity.

Conclusion

The use of this compound in metabolic labeling experiments provides a robust and precise method for the quantitative analysis of protein turnover. This in-depth guide has outlined the fundamental principles, detailed experimental protocols, and data analysis workflows for researchers, scientists, and drug development professionals. By leveraging this powerful technique, the scientific community can gain deeper insights into the dynamic nature of the proteome in health and disease, ultimately accelerating the discovery and development of new medicines.

References

- 1. Proteome Scale-Protein Turnover Analysis Using High Resolution Mass Spectrometric Data from Stable-Isotope Labeled Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein Turnover | Hegeman Lab [hegemanlab.cfans.umn.edu]

- 3. Harmonizing Labeling and Analytical Strategies to Obtain Protein Turnover Rates in Intact Adult Animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. L-Tryptophan: Basic Metabolic Functions, Behavioral Research and Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Using Heavy Mass Isotopomers for Protein Turnover in Heavy Water Metabolic Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Using 15N-Metabolic Labeling for Quantitative Proteomic Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studying Whole-Body Protein Turnover Using Stable-Isotope Labeled Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Automated Protein Turnover Calculations from 15N Partial Metabolic Labeling LC/MS Shotgun Proteomics Data - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic analysis of protein turnover in primary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Turnover and replication analysis by isotope labeling (TRAIL) reveals the influence of tissue context on protein and organelle lifetimes - PMC [pmc.ncbi.nlm.nih.gov]

The Linchpin of Precision: L-Tryptophan-15N2 in Quantitative Proteomics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of quantitative proteomics, the pursuit of precision and accuracy is paramount. Stable isotope labeling has emerged as a cornerstone technology, enabling the relative and absolute quantification of proteins with high confidence. Among the arsenal of isotopic labels, L-Tryptophan-15N2 has carved a unique niche, offering specific advantages for dissecting complex biological systems. This technical guide delves into the core principles, experimental workflows, and applications of this compound in quantitative proteomics, with a particular focus on its burgeoning role in drug development.

The Foundation: Principles of Metabolic Labeling with this compound

Metabolic labeling with stable isotopes involves the incorporation of isotopically enriched amino acids into the proteome of cultured cells or organisms. This compound, in which both nitrogen atoms of the tryptophan molecule are replaced with the heavy isotope ¹⁵N, serves as an ideal internal standard.[1][2] The fundamental principle lies in creating two cell populations that are chemically identical but isotopically distinct. One population is cultured in a standard "light" medium, while the other is grown in a medium where the natural L-Tryptophan has been replaced with "heavy" this compound.

As cells proliferate and synthesize new proteins, they incorporate the respective light or heavy tryptophan.[1][3] This results in a mass shift for every tryptophan-containing peptide in the heavy-labeled population, a shift that is readily detectable by mass spectrometry. By mixing equal amounts of protein from the light and heavy populations, researchers can accurately quantify the relative abundance of proteins between different experimental conditions. The ratio of the signal intensities of the heavy and light peptide pairs directly reflects the change in protein expression.

Strategic Advantages of this compound Labeling

While other labeled amino acids like lysine and arginine are commonly used in SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), the specific use of this compound offers distinct advantages in certain contexts:

-

Probing Tryptophan Metabolism: Tryptophan is a precursor to a multitude of bioactive molecules, including serotonin, melatonin, and kynurenine.[1] Dysregulation of tryptophan metabolism is implicated in a range of diseases, including cancer and neurodegenerative disorders.[4] Using this compound allows for the direct tracing of tryptophan through these metabolic pathways, providing invaluable insights into disease mechanisms and potential therapeutic targets.

-

Targeted Protein Analysis: Tryptophan is one of the least abundant amino acids in proteins. This lower frequency can be advantageous in targeted proteomics studies, as it results in fewer labeled peptides per protein, simplifying data analysis and potentially increasing the accuracy of quantification for specific tryptophan-containing peptides of interest.

-

Reduced Metabolic Conversion: Unlike arginine, which can be metabolically converted to proline, tryptophan is an essential amino acid with a more direct incorporation into the proteome, minimizing potential confounding factors in quantitative analysis.

Experimental Workflow: From Cell Culture to Data Analysis

The successful implementation of this compound labeling requires a meticulous experimental workflow. The following diagram and protocol outline the key steps involved.

Detailed Experimental Protocol

This protocol provides a generalized framework for metabolic labeling of pancreatic cancer cells (e.g., MIA PaCa) with a ¹⁵N amino acid mixture, which can be adapted for specific this compound labeling.[1][3]

1. Cell Culture and Metabolic Labeling:

-

Objective: To achieve complete incorporation of this compound into the proteome of the "heavy" cell population.

-

Materials:

-

Cell line of interest (e.g., MIA PaCa pancreatic cancer cells)

-

Standard cell culture medium (e.g., DMEM)

-

Dialyzed fetal bovine serum (dFBS)

-

L-Tryptophan-free medium

-

"Light" L-Tryptophan

-

"Heavy" this compound (isotopic purity >98%)

-

-

Procedure:

-

Culture cells in standard "light" medium to establish the control population.

-

For the "heavy" population, adapt the cells to the labeling medium. This is typically done by passaging the cells for at least 5-6 cell doublings in the "heavy" medium to ensure >95% incorporation of the labeled amino acid. The heavy medium is prepared by supplementing L-Tryptophan-free medium with "heavy" this compound and dFBS.

-

Monitor cell growth and morphology to ensure the labeling has no adverse effects.

-

Apply experimental treatments to the respective cell populations (e.g., drug treatment to the "heavy" population and vehicle control to the "light" population).

-

2. Sample Preparation:

-

Objective: To extract, quantify, mix, and digest proteins from both cell populations.

-

Procedure:

-

Harvest cells from both "light" and "heavy" conditions.

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "light" and "heavy" lysates (1:1 ratio).

-

Perform in-solution or in-gel digestion of the mixed protein sample. For in-solution digestion, proteins are typically denatured, reduced, and alkylated before enzymatic digestion with an enzyme like trypsin.

-

3. LC-MS/MS Analysis:

-

Objective: To separate and analyze the resulting peptides by mass spectrometry.

-

Procedure:

-

Desalt the peptide mixture using a C18 StageTip or equivalent.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The LC system separates the peptides based on their hydrophobicity, and the mass spectrometer measures their mass-to-charge ratio (m/z) and fragmentation patterns.

-

The mass spectrometer should be operated in a data-dependent acquisition mode to automatically select peptide ions for fragmentation.

-

4. Data Analysis:

-

Objective: To identify peptides, quantify the relative abundance of heavy and light peptide pairs, and calculate protein ratios.

-

Software: MaxQuant, Proteome Discoverer, or similar proteomics data analysis software.

-

Procedure:

-

The raw mass spectrometry data is processed to identify peptides by searching the fragmentation spectra against a protein sequence database.

-

The software then identifies and quantifies the peak intensities of the "light" and "heavy" isotopic pairs for each tryptophan-containing peptide.

-

The ratio of the heavy to light peak intensities is calculated for each peptide.

-

Protein ratios are then inferred from the corresponding peptide ratios. Statistical analysis is performed to determine the significance of protein expression changes.

-

Quantitative Data Presentation

The output of a quantitative proteomics experiment using this compound is a list of identified and quantified proteins. The data is typically presented in a table format, allowing for easy comparison of protein abundance between different conditions.

| Protein ID | Gene Name | Description | H/L Ratio | p-value | Regulation |

| P04637 | TP53 | Cellular tumor antigen p53 | 2.54 | 0.001 | Upregulated |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.02 | 0.89 | Unchanged |

| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 0.45 | 0.005 | Downregulated |

Table 1: Example of quantitative proteomics data. The H/L (Heavy/Light) ratio indicates the relative abundance of a protein in the experimental ("heavy") condition compared to the control ("light") condition.

Applications in Drug Development and Signaling Pathway Analysis

The precision of this compound labeling makes it a powerful tool in various stages of drug development and for elucidating complex signaling pathways.

Target Identification and Validation

By comparing the proteomes of diseased cells versus healthy cells, or drug-treated versus untreated cells, researchers can identify proteins that are differentially expressed. These proteins can serve as potential drug targets. This compound labeling allows for the accurate quantification of these changes, aiding in the prioritization of the most promising targets.

Mechanism of Action Studies

Understanding how a drug exerts its effects at the molecular level is crucial. Quantitative proteomics can reveal the downstream consequences of drug action on cellular pathways. For instance, if a drug targets a specific kinase, this compound labeling can be used to quantify changes in the phosphorylation status of tryptophan-containing substrates, providing direct evidence of the drug's on-target and off-target effects.

Biomarker Discovery

Changes in the proteome can serve as biomarkers for disease diagnosis, prognosis, or response to therapy. The ability to accurately quantify protein abundance using this compound in biological fluids or tissues can lead to the discovery of novel and robust biomarkers. The link between tryptophan metabolism and various diseases makes tryptophan-related proteins and their metabolites particularly attractive biomarker candidates.

Signaling Pathway Elucidation

Cellular signaling is a dynamic process involving intricate networks of protein interactions and post-translational modifications. This compound can be used to trace the flow of proteins through these pathways under different stimuli.

By using this compound, researchers can precisely measure the abundance and post-translational modifications of the "Effector Protein" in response to ligand binding, providing quantitative insights into the dynamics of the signaling cascade.

Conclusion

This compound offers a specialized yet powerful approach for quantitative proteomics. Its unique advantages in studying tryptophan metabolism and in targeted protein analysis make it an indispensable tool for researchers in academia and the pharmaceutical industry. By providing a robust framework for accurate protein quantification, this compound is poised to continue to play a critical role in unraveling the complexities of biological systems, accelerating drug discovery, and ultimately advancing human health.

References

- 1. Quantitative proteomics: measuring protein synthesis using 15N amino acid labeling in pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent developments and applications of quantitative proteomics strategies for high-throughput biomolecular analyses in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tryptophan metabolism as a common therapeutic target in cancer, neurodegeneration and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Principles of Stable Isotope Labeling with Amino Acids (SILAC): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a powerful and widely adopted quantitative proteomics technique. This method offers a robust platform for the accurate and reproducible analysis of differential protein expression, post-translational modifications (PTMs), and protein-protein interactions. By metabolically incorporating stable isotope-labeled amino acids into the entire proteome of living cells, SILAC enables the direct comparison of protein abundance between different experimental conditions with high precision. This technical guide provides a comprehensive overview of the foundational principles of SILAC, detailed experimental protocols, and its applications in cellular and drug development research.

Core Principles of SILAC

The fundamental principle of SILAC lies in the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins as they are synthesized in cell culture.[1] In a typical experiment, two populations of cells are cultured in media that are identical except for the isotopic composition of specific essential amino acids, most commonly lysine (Lys) and arginine (Arg). One cell population is grown in "light" medium containing the natural, most abundant isotopes of these amino acids (e.g., ¹²C₆-Lys and ¹²C₆-Arg), while the other is cultured in "heavy" medium containing stable, non-radioactive, heavier isotopes (e.g., ¹³C₆-Lys and ¹³C₆¹⁵N₄-Arg).[2][3]

After a sufficient number of cell divisions, typically at least five, the proteome of the cells in the "heavy" medium will have almost completely incorporated the heavy amino acids.[4][5] This in vivo labeling approach ensures that every protein is labeled, with labeling efficiencies often exceeding 97%.[4][6] The two cell populations can then be subjected to different experimental treatments (e.g., drug treatment vs. control). Following treatment, the cell populations are combined at a 1:1 ratio, and the proteins are extracted, digested (typically with trypsin, which cleaves after lysine and arginine), and analyzed by mass spectrometry (MS).[2]

In the mass spectrometer, a peptide containing a heavy amino acid will have a predictable mass shift compared to its chemically identical light counterpart. The relative abundance of a protein between the two samples is then determined by comparing the signal intensities of the heavy and light peptide pairs.[1] This early mixing of samples minimizes experimental variability that can be introduced during sample preparation, a significant advantage over other quantitative proteomics methods.[7]

Quantitative Data in SILAC

The accuracy and reproducibility of SILAC make it a preferred method for quantitative proteomics. The following tables summarize key quantitative aspects of SILAC experiments.

Table 1: SILAC Labeling Efficiency in Common Cell Lines

| Cell Line | Labeled Amino Acid | Labeling Efficiency (%) | Citation |

| Human Embryonic Stem Cells (hESCs) | Lysine (Lys4) | 99.1 | [4][6] |

| Human Embryonic Stem Cells (hESCs) | Arginine (Arg6) | 97.7 | [4][6] |

| HeLa | Lysine (Lys8) & Arginine (Arg10) | >97 | [8] |

| Primary Endothelial Cells | Lysine (¹³C₆) & Arginine (¹³C₆¹⁵N₄) | ~90 | [9] |

Table 2: Protein Half-Lives Determined by Pulse-SILAC (pSILAC)

| Protein Category/Protein | Cell Line | Median/Specific Half-Life (hours) | Citation |

| Global Proteome | Human Cells | 37.8 | [10] |

| Epidermal Growth Factor Receptor (EGFR) - Wild Type | A431 | 28 | [11] |

| Epidermal Growth Factor Receptor (EGFR) - Del 746-750 Mutant | PC-9 | 7.5 | [11] |

| Fatty Acid Desaturase 2 (FADS2) | Human Cells | >1000 | [10] |

| Serine/Threonine-protein kinase SIK1 | Human Cells | <1 | [10] |

Table 3: Comparison of Quantitative Proteomics Techniques

| Feature | SILAC | Label-Free Quantification (LFQ) |

| Quantitative Accuracy | High | Moderate |

| Precision (CV) | Lower (Higher Precision) | Higher (Lower Precision) |

| Reproducibility | High | Moderate |

| Proteome Coverage | Lower | Higher |

| Sample Multiplexing | Limited (typically 2-3 plex) | High (many samples can be run) |

| Cost | Higher (due to labeled media) | Lower |

| Experimental Complexity | Higher (requires cell culture expertise) | Lower |

Experimental Protocols

Cell Culture and SILAC Labeling

This protocol is a generalized procedure and should be optimized for specific cell lines and experimental conditions.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium deficient in L-lysine and L-arginine

-

Dialyzed fetal bovine serum (dFBS)

-

"Light" L-lysine and L-arginine

-

"Heavy" isotope-labeled L-lysine (e.g., ¹³C₆-Lys) and L-arginine (e.g., ¹³C₆¹⁵N₄-Arg)

-

Penicillin-Streptomycin solution

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks/plates

-

Appropriate cell line

Procedure:

-

Prepare SILAC Media:

-

Reconstitute the SILAC-grade medium according to the manufacturer's instructions.

-

Supplement the "light" medium with light L-lysine and L-arginine to their normal physiological concentrations.

-

Supplement the "heavy" medium with heavy L-lysine and L-arginine to the same concentrations.

-

Add dFBS to a final concentration of 10% and penicillin-streptomycin to 1%.

-

Sterile-filter the complete media.

-

-

Cell Adaptation:

-

Culture the chosen cell line in both the "light" and "heavy" SILAC media.

-

Passage the cells for at least five cell doublings to ensure near-complete incorporation of the labeled amino acids. This typically takes 1-2 weeks depending on the cell line's doubling time.

-

Verification of Labeling Efficiency (Optional but Recommended): After 5-6 passages, harvest a small number of cells from the "heavy" culture. Extract proteins, perform a tryptic digest, and analyze by MS to confirm >97% incorporation of the heavy amino acids.

-

-

Experimental Treatment:

-

Once labeling is complete, plate the "light" and "heavy" cells for the experiment.

-

Apply the experimental treatment to one population of cells (e.g., drug treatment to the "heavy" cells) while treating the other population with a vehicle control (e.g., "light" cells).

-

Protein Extraction and Digestion

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Cell scraper

-

Microcentrifuge

-

BCA protein assay kit

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate buffer (50 mM, pH 8.0)

-

Formic acid

-

Acetonitrile

Procedure:

-

Cell Lysis and Protein Quantification:

-

Wash the cell monolayers with ice-cold PBS.

-

Add ice-cold lysis buffer to each plate and scrape the cells.

-